Donepezil N-oxide

Description

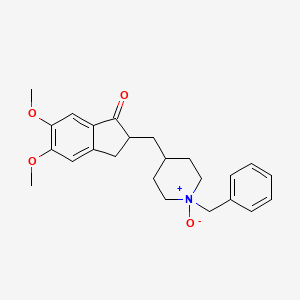

Structure

3D Structure

Properties

IUPAC Name |

2-[(1-benzyl-1-oxidopiperidin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO4/c1-28-22-14-19-13-20(24(26)21(19)15-23(22)29-2)12-17-8-10-25(27,11-9-17)16-18-6-4-3-5-7-18/h3-7,14-15,17,20H,8-13,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRPRYHONRUINMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(C2=O)CC3CC[N+](CC3)(CC4=CC=CC=C4)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10458179 | |

| Record name | rac (cis/trans) Donepezil N-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120013-84-5, 147427-77-8, 147427-78-9 | |

| Record name | Donepezil N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120013845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Donepezil N-oxide, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147427778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Donepezil N-oxide, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147427789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | rac (cis/trans) Donepezil N-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DONEPEZIL N-OXIDE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E928P2KJ7Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DONEPEZIL N-OXIDE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C870X5D93I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Donepezil N-oxide: A Comprehensive Technical Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Donepezil N-oxide is a primary and pharmacologically active metabolite of Donepezil, a widely prescribed acetylcholinesterase inhibitor for the management of Alzheimer's disease.[1][2] This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and relevant experimental protocols associated with this compound. A key focus is placed on its metabolic generation and analytical characterization, offering valuable information for researchers in drug metabolism, pharmacology, and medicinal chemistry.

Chemical Identity and Structure

This compound is formed through the N-oxidation of the piperidine ring in the parent drug, Donepezil.[3][4] This metabolic transformation is primarily mediated by cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6, in the liver.[3][4] The resulting compound retains biological activity, exhibiting inhibitory effects on cholinesterase.[1][5]

The chemical structure of this compound is characterized by the presence of an N-oxide functional group on the piperidine nitrogen atom. This modification slightly alters the molecule's polarity and physicochemical properties compared to the parent compound.

Chemical Structure:

(Image Credit: MedChemExpress)

Chemical Identifiers

A comprehensive list of chemical identifiers for this compound is provided in the table below for unambiguous identification and reference in scientific literature and databases.

| Identifier | Value | Reference(s) |

| IUPAC Name | 2,3-dihydro-5,6-dimethoxy-2-[[1-oxido-1-(phenylmethyl)-4-piperidinyl]methyl]-1H-inden-1-one | [1] |

| CAS Number | 120013-84-5 | [1][6][7] |

| Molecular Formula | C₂₄H₂₉NO₄ | [1][6][7][8] |

| Molecular Weight | 395.5 g/mol | [1][6][7] |

| Canonical SMILES | COC1=C(C=C2C(=C1)CC(C2=O)CC3CC--INVALID-LINK--(CC4=CC=CC=C4)[O-])OC | [6] |

| InChI | InChI=1S/C24H29NO4/c1-28-22-14-19-13-20(24(26)21(19)15-23(22)29-2)12-17-8-10-25(27,11-9-17)16-18-6-4-3-5-7-18/h3-7,14-15,17,20H,8-13,16H2,1-2H3 | [1] |

| InChIKey | XRPRYHONRUINMG-UHFFFAOYSA-N | [1] |

Physicochemical and Biological Properties

The physicochemical properties of this compound influence its absorption, distribution, metabolism, and excretion (ADME) profile. Its biological activity as a cholinesterase inhibitor is also a critical parameter.

| Property | Value | Reference(s) |

| Appearance | Pale Beige Solid | [9] |

| Purity | ≥98% | [1][7] |

| Solubility | Slightly soluble in Chloroform and Methanol. | [1] |

| Storage Condition | 2-8°C | [9] |

| Biological Activity | Inhibits cholinesterase (ChE) activity in human erythrocytes by 45.5% at a concentration of 20 µM. | [1][5] |

Metabolic Pathway of Donepezil to this compound

The formation of this compound is a key step in the metabolism of Donepezil. The following diagram illustrates this metabolic conversion, which is a crucial consideration in pharmacokinetic and pharmacodynamic studies of the parent drug.

References

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. ClinPGx [clinpgx.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. veeprho.com [veeprho.com]

- 7. schd-shimadzu.com [schd-shimadzu.com]

- 8. [Donepezil-N-Oxide (20 mg)] - CAS [120013-84-5] [store.usp.org]

- 9. This compound - Daicel Pharma Standards [daicelpharmastandards.com]

An In-depth Technical Guide to the Synthesis and Characterization of Donepezil N-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Donepezil N-oxide, a primary active metabolite of the acetylcholinesterase inhibitor Donepezil. Detailed experimental protocols, quantitative data, and visualizations are presented to facilitate its preparation and analysis in a research and development setting.

Introduction

Donepezil is a cornerstone in the symptomatic treatment of Alzheimer's disease, acting as a reversible inhibitor of acetylcholinesterase (AChE) to increase acetylcholine levels in the brain.[1] Its metabolism in vivo leads to several metabolites, with this compound being one of the key active forms.[2][3] Understanding the synthesis and properties of this metabolite is crucial for comprehensive pharmacokinetic and pharmacodynamic studies, as well as for the development of analytical reference standards. This guide outlines a robust methodology for the chemical synthesis and detailed characterization of this compound.

Synthesis of this compound

The primary route for the synthesis of this compound involves the direct oxidation of Donepezil. A well-established method utilizes hydrogen peroxide in the presence of formic acid.[2]

Experimental Protocol:

Materials:

-

Donepezil hydrochloride

-

Hydrogen peroxide (30% solution)

-

Formic acid

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Methanol

Procedure:

-

Donepezil hydrochloride is converted to its free base by dissolving it in a suitable solvent such as dichloromethane and washing with a saturated sodium bicarbonate solution. The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

-

The Donepezil free base is dissolved in formic acid at room temperature.

-

To this solution, 30% hydrogen peroxide is added dropwise while maintaining the temperature at or below room temperature with an ice bath.

-

The reaction mixture is stirred at room temperature for a specified period, typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is carefully diluted with water and neutralized with a saturated sodium bicarbonate solution.

-

The aqueous layer is extracted multiple times with dichloromethane.

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound.

Purification: The crude product is purified by column chromatography on silica gel. A gradient elution system, for example, starting with ethyl acetate and gradually increasing the polarity with methanol, can be employed to isolate the pure this compound.

Yield: The expected yield for this reaction is variable and should be optimized based on specific laboratory conditions. However, with careful execution, moderate to good yields can be achieved.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The formation of the N-oxide bond leads to characteristic shifts in the signals of the protons and carbons in the vicinity of the piperidine nitrogen.

Table 1: ¹H and ¹³C NMR Spectral Data of this compound [2]

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Indanone CH | 3.27 (m) | 44.2 |

| Indanone CH₂ | 2.60 (m) | 38.1 |

| Aromatic CH (Indanone) | 6.79 (s) | 107.3 |

| Aromatic CH (Indanone) | 6.82 (s) | 104.4 |

| Methoxy (-OCH₃) | 3.85 (s) | 56.1 |

| Methoxy (-OCH₃) | 3.90 (s) | 56.2 |

| Piperidine CH | 3.28 (m) | 52.4 |

| Piperidine CH₂ (axial) | 2.65 (d) | 34.0 |

| Piperidine CH₂ (equatorial) | 3.40 (m) | 32.1 |

| Benzyl CH₂ | 4.15 (s) | 61.0 |

| Aromatic CH (Benzyl) | 7.30-7.45 (m) | 128.2, 128.8, 129.2, 130.1 |

| Aromatic C (Indanone) | - | 131.5, 148.8, 149.6, 155.8 |

| Carbonyl C=O | - | 206.8 |

Note: Spectra are typically recorded in CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm). The deshielding effect of the N-oxide group is observed on the piperidine protons and carbons.[2]

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of this compound. The protonated molecule [M+H]⁺ is expected at m/z 396.2.[4] A characteristic fragmentation pattern involves the loss of an oxygen atom ([M+H - 16]⁺), which is a diagnostic feature for N-oxides.[5] The prominent product ion for donepezil itself is m/z 91.1, corresponding to the benzyl group.[4]

Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic absorption bands. The N-O stretching vibration is a key diagnostic peak, typically appearing in the range of 950-970 cm⁻¹.[2] Other significant peaks include the carbonyl (C=O) stretch of the indanone moiety around 1680-1700 cm⁻¹, and C-H stretching and bending vibrations.[6][7]

Purity Assessment

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the method of choice for determining the purity of the synthesized this compound. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly used. The purity is determined by the area percentage of the main peak. Commercially available reference standards of this compound have a minimum purity of 98%.[8]

Biological Activity and Signaling Pathways

This compound is an active metabolite that retains the ability to inhibit acetylcholinesterase.[3][9]

Experimental Protocol: Cholinesterase Inhibition Assay

A common method to assess AChE inhibitory activity is the Ellman's assay, which can be adapted for this compound.

Materials:

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel or human erythrocytes)

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

This compound solution at various concentrations

-

Microplate reader

Procedure:

-

In a 96-well plate, add the phosphate buffer, DTNB solution, and the this compound solution at different concentrations.

-

Add the AChE enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate, ATCI.

-

Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the AChE activity.

-

Calculate the percentage of inhibition for each concentration of this compound compared to a control without the inhibitor.

-

The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. This compound has been shown to inhibit cholinesterase activity in human erythrocytes in a concentration-dependent manner, with 45.5% inhibition observed at a concentration of 20 µM.[9]

Signaling Pathways

The primary mechanism of action of Donepezil and its active metabolite, this compound, is the inhibition of acetylcholinesterase. The resulting increase in acetylcholine levels enhances cholinergic neurotransmission.

While the direct signaling pathways of this compound have not been extensively studied independently of its parent compound, Donepezil has been shown to have effects beyond cholinesterase inhibition. These include the modulation of neuronal nitric oxide synthase activity and potential neuroprotective effects.[10] It is plausible that this compound contributes to these effects. Further research is needed to elucidate any unique signaling pathways specifically modulated by this compound.

Visualized Workflows and Pathways

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Characterization Workflow

Caption: Analytical workflow for the characterization of this compound.

Acetylcholinesterase Inhibition Signaling Pathway

Caption: Mechanism of acetylcholinesterase inhibition by this compound.

References

- 1. Donepezil | C24H29NO3 | CID 3152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. researchgate.net [researchgate.net]

- 8. schd-shimadzu.com [schd-shimadzu.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Cholinesterase inhibitor donepezil dilates cerebral parenchymal arterioles via the activation of neuronal nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Synthesis of Donepezil N-oxide: A Technical Guide for Researchers

Introduction

Donepezil is a cornerstone therapeutic agent for the management of Alzheimer's disease, functioning as a potent and selective reversible inhibitor of acetylcholinesterase (AChE). The in vivo metabolism of Donepezil is extensive, primarily occurring in the liver via cytochrome P450 enzymes, leading to several metabolites.[1][2] One of these, Donepezil N-oxide (also known as M6), is formed through the N-oxidation of the piperidine ring nitrogen.[1][3] As an active metabolite, this compound itself exhibits inhibitory activity against cholinesterase, making it a crucial compound for pharmacological, toxicological, and metabolic studies.[4][5]

This technical guide provides a comprehensive overview of a reliable in vitro method for the chemical synthesis of this compound for research applications. The primary route detailed is the oxidation of Donepezil using meta-chloroperoxybenzoic acid (m-CPBA), a widely used and effective reagent for the N-oxidation of tertiary amines.[6][7][8] This document furnishes a detailed experimental protocol, expected analytical data for product characterization, and a clear visual workflow to aid researchers in its successful synthesis and purification.

Synthesis Workflow

The overall process for the in vitro synthesis of this compound is a straightforward oxidation reaction followed by a purification sequence. The workflow is designed to efficiently convert the parent drug into its N-oxide metabolite and isolate it from the reaction byproducts and unreacted starting material.

References

- 1. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose [mdpi.com]

- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. caymanchem.com [caymanchem.com]

- 6. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]

- 7. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Donepezil N-oxide: A Technical Guide to its Role as a Metabolite of Donepezil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Donepezil is a centrally acting, reversible inhibitor of the enzyme acetylcholinesterase (AChE), and it is a cornerstone in the symptomatic treatment of Alzheimer's disease.[1] Upon administration, donepezil undergoes extensive hepatic metabolism, leading to the formation of several metabolites. Among these is Donepezil N-oxide, a minor but pharmacologically active metabolite. This technical guide provides a comprehensive overview of this compound, focusing on its formation, biochemical properties, and methods for its analysis.

Metabolic Pathway of Donepezil

Donepezil is primarily metabolized in the liver by cytochrome P450 (CYP) isoenzymes, particularly CYP3A4 and CYP2D6.[2] The metabolic pathways include O-dealkylation, hydroxylation, hydrolysis, and N-oxidation.[2] The N-oxidation of the piperidine ring nitrogen in donepezil results in the formation of this compound, also referred to as M6.[2][3]

Quantitative Data

This compound is considered a minor metabolite of donepezil. However, it is pharmacologically active and its plasma concentrations can be significant in some patients.

Table 1: Plasma Concentrations of Donepezil and its Metabolites in Alzheimer's Disease Patients

| Compound | Plasma Concentration Range (ng/mL) |

| Donepezil | 10 - 106 |

| This compound | 0.5 - 45.4 |

| 5-O-desmethyl-donepezil | 0.07 - 2.8 |

| 6-O-desmethyl-donepezil | 1.2 - 36 |

Data from a study with 54 patients on a stable treatment of 10 mg/day donepezil.[4]

Table 2: In Vitro Cholinesterase Inhibition by this compound

| Concentration of this compound (µM) | Inhibition of Erythrocyte Cholinesterase (%) |

| 5 | 19.64 |

| 10 | 37.50 |

| 20 | 45.54 |

Data from an in vitro study assessing the inhibitory activity of synthesized this compound on human erythrocyte cholinesterase.[5]

Biological Activity

The primary known biological activity of this compound is the inhibition of cholinesterase, similar to its parent compound.[6] In vitro studies have demonstrated its ability to inhibit human erythrocyte cholinesterase in a concentration-dependent manner.[6][7] At a concentration of 20 µM, this compound was found to inhibit cholinesterase activity by 45.5%.[7] While it is considered an active metabolite, its overall contribution to the therapeutic effects of donepezil is still under investigation and may vary among individuals.[4] There is currently limited information available regarding the interaction of this compound with other signaling pathways.

Experimental Protocols

In Vitro Synthesis of this compound

A common method for the in vitro synthesis of this compound involves the direct oxidation of donepezil hydrochloride. The following is a general protocol based on published methods:[5]

-

Reaction Setup: Dissolve donepezil hydrochloride in a suitable solvent system, such as a mixture of formic acid and hydrogen peroxide.

-

Reaction Conditions: The reaction is typically carried out at room temperature.

-

Monitoring: The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: Once the reaction is complete, the N-oxide product can be isolated and purified using standard organic chemistry techniques, such as extraction and chromatography.

-

Characterization: The structure of the synthesized this compound should be confirmed using spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Quantification of this compound in Human Plasma by LC-MS/MS

The following protocol is a summary of a validated method for the simultaneous determination of donepezil and its metabolites in human plasma.[8]

Methodology Details:

-

Sample Preparation:

-

To a plasma sample, add an internal standard (e.g., a structural analog of donepezil).

-

Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analytes.

-

Wash the SPE cartridge to remove interferences.

-

Elute donepezil and its metabolites from the cartridge using an appropriate solvent (e.g., methanol).

-

Evaporate the eluent to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.[8]

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a C18 reverse-phase column with a gradient elution of a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).

-

Mass Spectrometry: Employ a tandem mass spectrometer with an electrospray ionization (ESI) source in the positive ion mode.

-

Detection: Use Multiple Reaction Monitoring (MRM) for selective and sensitive detection of the parent and product ions of this compound. For this compound (M6), the mass transition m/z 396.3 → 288.2 has been reported.[3]

-

-

Data Analysis:

-

Integrate the peak areas of the analyte and the internal standard.

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

Determine the concentration of this compound in the plasma samples from the calibration curve.

-

Conclusion

This compound is an active metabolite of donepezil formed via N-oxidation. Although it is a minor metabolite, its presence in plasma and its cholinesterase inhibitory activity warrant its consideration in pharmacokinetic and pharmacodynamic studies of donepezil. The analytical methods outlined in this guide provide a framework for the accurate quantification of this compound, which is crucial for a comprehensive understanding of donepezil's metabolism and its therapeutic effects. Further research is needed to fully elucidate the clinical significance of this metabolite.

References

- 1. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. US6844440B2 - Process for the preparation of donepezil - Google Patents [patents.google.com]

- 3. Metabolism and elimination of 14C-donepezil in healthy volunteers: a single-dose study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. longdom.org [longdom.org]

- 7. longdom.org [longdom.org]

- 8. Simultaneous Determination of Donepezil and Its Three Metabolites in Human Plasma Using LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Donepezil N-oxide: A Technical Overview for Researchers

CAS Number: 120013-84-5 Molecular Formula: C₂₄H₂₉NO₄

This technical guide provides an in-depth overview of Donepezil N-oxide, a primary active metabolite of the acetylcholinesterase inhibitor, Donepezil.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, biological activity, and relevant experimental protocols.

Core Chemical and Physical Data

This compound is a key metabolite in the biotransformation of Donepezil.[2] As a reference standard, it is crucial for analytical method development, validation, and quality control in the pharmaceutical industry.[3]

| Property | Value | Reference |

| CAS Number | 120013-84-5 | [4] |

| Molecular Formula | C₂₄H₂₉NO₄ | [1] |

| Molecular Weight | 395.5 g/mol | [1] |

| IUPAC Name | 2,3-dihydro-5,6-dimethoxy-2-[[1-oxido-1-(phenylmethyl)-4-piperidinyl]methyl]-1H-inden-1-one | [1] |

| Synonyms | rac (cis/trans) this compound, Donepezil (metabolite M6) | [4] |

| Purity | ≥98% | [1] |

| Solubility | Chloroform: slightly soluble; Methanol: slightly soluble | [1] |

| Storage | -20°C | [1] |

| Stability | ≥ 4 years | [1] |

Biological Activity and Signaling Pathways

This compound, like its parent compound, is an active inhibitor of cholinesterase (ChE).[1] The primary mechanism of action for Donepezil and its active metabolites is the reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[5][6] By inhibiting AChE, this compound increases the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[6] This is particularly relevant in the context of Alzheimer's disease, where there is a deficit in central cholinergic transmission.[7]

The enhanced cholinergic signaling resulting from AChE inhibition can modulate downstream pathways. For instance, increased acetylcholine levels can stimulate nicotinic and muscarinic acetylcholine receptors, which are implicated in neuroprotective signaling cascades involving Akt and ERK (extracellular signal-regulated kinase).[8] Pre-clinical studies with Donepezil have demonstrated a reduction in caspase-3 activity, suggesting an anti-apoptotic effect that contributes to its neuroprotective properties.[7][9]

Caption: Cholinergic signaling pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro Synthesis of this compound

An in vitro synthesis of this compound can be achieved through the direct N-oxidation of Donepezil.[10]

Materials:

-

Donepezil HCl

-

Hydrogen Peroxide (H₂O₂)

-

Formic Acid (HCOOH)

-

Ethanol (for stock solution)

Procedure:

-

Donepezil is reacted with hydrogen peroxide and formic acid at room temperature.[10]

-

The reaction progress, involving a series of rearrangements of the N-oxide, can be monitored using ultraviolet (UV) spectrophotometry at a maximum absorbance (λmax) of 268 nm at 37°C.[10]

-

The resulting product is a brown semisolid, which can be further purified if necessary.[10]

In Vitro Cholinesterase Inhibition Assay

This protocol details an electrometric method for determining the cholinesterase inhibitory activity of this compound in human erythrocytes.[10]

Materials:

-

Human venous blood samples collected in EDTA-containing tubes.

-

Phosphate buffer

-

Acetylcholine iodide (7.5% solution) as the substrate.

-

This compound stock solution.

-

pH meter.

Procedure:

-

Blood Sample Preparation:

-

Collect human venous blood in tubes containing EDTA as an anticoagulant.

-

Separate plasma and erythrocytes by centrifugation at 3000 rpm for 15 minutes.

-

Keep the separated components on an ice bath until use.[10]

-

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture containing the erythrocyte sample and phosphate buffer.

-

Add varying concentrations of this compound (e.g., 5, 10, and 20 µM) to the reaction mixture.

-

A blank should be prepared containing all components except the enzyme source (erythrocyte sample).[10]

-

-

Enzymatic Reaction and Measurement:

-

Measure the initial pH of the reaction mixture (pH_initial).

-

Add 0.1 ml of the acetylcholine iodide substrate to initiate the enzymatic reaction.

-

Incubate the reaction mixture in a water bath at 37°C for 20 minutes.

-

After incubation, measure the final pH of the reaction mixture (pH_final).

-

The change in pH (ΔpH = pH_initial - pH_final) represents the cholinesterase activity.[10]

-

-

Calculation of Inhibition:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the control (without inhibitor).

-

Quantitative Data: The inhibitory effect of this compound on human erythrocyte cholinesterase activity is concentration-dependent.[1][10]

| This compound Concentration (µM) | % Inhibition of Erythrocyte Cholinesterase Activity | Reference |

| 5 | 19.64% | [10] |

| 10 | 37.50% | [10] |

| 20 | 45.54% | [1][10] |

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of this compound.

Caption: General workflow for the synthesis and evaluation of this compound.

Conclusion

This compound is a pharmacologically active metabolite of Donepezil that contributes to the overall therapeutic effect through the inhibition of acetylcholinesterase. Its synthesis and biological activity can be characterized through straightforward in vitro protocols. For researchers in neuropharmacology and drug development, understanding the properties and experimental methodologies associated with this compound is essential for the comprehensive evaluation of Donepezil's efficacy and metabolism.

References

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. veeprho.com [veeprho.com]

- 4. This compound | C24H29NO4 | CID 11188628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Donepezil | C24H29NO3 | CID 3152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Neuroprotective effects of donepezil against cholinergic depletion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Neuroprotective effects of donepezil against cholinergic depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Separation of Donepezil and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the separation and quantification of Donepezil and its major metabolites using High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry detection. The described methodology is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control in pharmaceutical manufacturing.

Introduction

Donepezil is a reversible inhibitor of the enzyme acetylcholinesterase, widely prescribed for the treatment of mild to moderate dementia associated with Alzheimer's disease. The drug is extensively metabolized in the liver by cytochrome P450 (CYP) isoenzymes, primarily CYP3A4 and CYP2D6.[1][2] Understanding the metabolic fate of Donepezil is essential for evaluating its efficacy and safety. The primary metabolic pathways include O-dealkylation, hydroxylation, N-oxidation, hydrolysis, and glucuronidation.[1][3][4] This results in the formation of several metabolites, with 6-O-desmethyl donepezil (M1), 5-O-desmethyl donepezil (M2), and Donepezil N-oxide (M6) being among the principal ones found in plasma.[5][6]

This document outlines a robust HPLC method for the simultaneous determination of Donepezil and its key metabolites, providing researchers with a reliable tool for their analytical needs.

Metabolic Pathway of Donepezil

Donepezil undergoes extensive hepatic metabolism, leading to a variety of metabolites. The main transformation pathways are O-demethylation, N-debenzylation, hydroxylation, and N-oxidation.[7][8] These initial metabolites can be further conjugated with glucuronic acid or sulfurous acid before excretion.[7]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. hcpcorner.hieisai.com.ph [hcpcorner.hieisai.com.ph]

- 3. Metabolism and elimination of 14C-donepezil in healthy volunteers: a single-dose study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Simultaneous Determination of Donepezil and Its Three Metabolites in Human Plasma Using LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vitro Cholinesterase Inhibition Assay for Donepezil N-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Donepezil is a cornerstone in the symptomatic treatment of Alzheimer's disease, acting as a reversible inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. The metabolism of Donepezil in the liver leads to several metabolites, including Donepezil N-oxide. Understanding the pharmacological activity of these metabolites is crucial for a comprehensive assessment of the drug's overall therapeutic effect and potential side effects. This compound has been identified as an active metabolite that exhibits inhibitory effects on cholinesterase activity.[1][2]

This document provides a detailed protocol for an in vitro cholinesterase inhibition assay to evaluate the inhibitory potential of this compound, primarily based on the widely used Ellman's method. This spectrophotometric assay offers a reliable and high-throughput-compatible means to determine the extent of cholinesterase inhibition.

Principle of the Assay

The cholinesterase inhibition assay is based on the measurement of the activity of cholinesterase under the influence of an inhibitor. The Ellman's method utilizes acetylthiocholine (ATCh) as a substrate for cholinesterase. The enzymatic hydrolysis of ATCh produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion. The rate of TNB formation is measured spectrophotometrically at 412 nm and is directly proportional to the cholinesterase activity. The presence of an inhibitor, such as this compound, will reduce the rate of the reaction.

Data Presentation

The inhibitory activity of this compound on erythrocyte cholinesterase has been quantified. The table below summarizes the reported inhibition data. For comparative purposes, the IC50 value for the parent compound, Donepezil, is also included.

| Compound | Concentration (µM) | % Inhibition of Erythrocyte Cholinesterase | IC50 (AChE) |

| This compound | 20 | 45.54% | Not Reported |

| 10 | 37.50% | ||

| 5 | 19.64% | ||

| Donepezil | - | - | ~6.7 nM |

Data for this compound from in vitro kinetic study of this compound metabolites.[1] IC50 for Donepezil from "Comparison of Inhibitory Activities of Donepezil and Other Cholinesterase Inhibitors on Acetylcholinesterase and Butyrylcholinesterase In Vitro".[3]

Experimental Protocols

Materials and Reagents

-

This compound

-

Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus) or human erythrocytes

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Acetylthiocholine iodide (ATCI)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Preparation of Reagents

-

Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.

-

DTNB Solution (10 mM): Dissolve an appropriate amount of DTNB in the phosphate buffer to achieve a final concentration of 10 mM.

-

ATCI Solution (14 mM): Dissolve an appropriate amount of ATCI in the phosphate buffer to achieve a final concentration of 14 mM. Prepare this solution fresh before use.

-

AChE Solution (1 U/mL): Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized based on the enzyme source and activity. A typical final concentration is 0.05 U/mL.

-

This compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Further dilute with phosphate buffer to obtain the desired test concentrations. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects on enzyme activity.

Assay Procedure (96-well plate format)

-

Add Reagents to Wells:

-

Blank: 140 µL of phosphate buffer, 10 µL of DTNB, and 10 µL of ATCI.

-

Control (100% enzyme activity): 140 µL of phosphate buffer, 10 µL of AChE solution, 10 µL of DTNB, and 10 µL of buffer/DMSO (vehicle).

-

Test Sample: 140 µL of phosphate buffer, 10 µL of AChE solution, 10 µL of this compound solution at various concentrations, and 10 µL of DTNB.

-

-

Pre-incubation: Incubate the plate at 25°C for 10 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate Reaction: Add 10 µL of ATCI solution to all wells except the blank.

-

Incubation: Incubate the plate at 25°C for 10-20 minutes. The incubation time should be optimized to ensure the reaction remains in the linear range for the control wells.

-

Measure Absorbance: Measure the absorbance of each well at 412 nm using a microplate reader.

-

Calculate Percentage Inhibition: The percentage of cholinesterase inhibition can be calculated using the following formula:

% Inhibition = [ (Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control ] x 100

Visualizations

Signaling Pathway of Acetylcholinesterase Inhibition

Caption: Mechanism of acetylcholinesterase inhibition by this compound.

Experimental Workflow for Cholinesterase Inhibition Assay

Caption: Workflow for the in vitro cholinesterase inhibition assay using Ellman's method.

References

Application Note: Quantitative Analysis of Donepezil N-oxide in Human Plasma using LC-MS/MS

Introduction

Donepezil is a reversible inhibitor of the enzyme acetylcholinesterase that is primarily used for the treatment of dementia of the Alzheimer's type.[1] The drug is extensively metabolized in the liver by cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6, leading to the formation of several metabolites.[1][2][3] One of these metabolites, Donepezil N-oxide (M6), is formed through the N-oxidation pathway.[3][4][5] Although some metabolites of Donepezil are pharmacologically active, the precise contribution of this compound to the overall therapeutic effect is an area of ongoing research.[6] Therefore, a robust and sensitive analytical method for the accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development.

This application note provides a detailed protocol for the quantification of this compound in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The described method is based on published literature and offers high selectivity and sensitivity for the analysis of this metabolite.[7][8][9]

Metabolic Pathway of Donepezil

Donepezil undergoes extensive hepatic metabolism through several pathways, including O-dealkylation, hydroxylation, N-oxidation, hydrolysis, and glucuronidation.[2][4] The N-oxidation pathway leads to the formation of this compound.

Experimental Protocols

This section details the materials and procedures for the quantification of this compound in human plasma.

Materials and Reagents

-

This compound reference standard

-

Donepezil reference standard

-

Internal Standard (IS) (e.g., an analog of donepezil or a structurally similar compound like Diphenhydramine or Quetiapine)[7][10]

-

Human plasma (with anticoagulant, e.g., heparin)[8]

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Water (deionized or Milli-Q)

-

Solid-phase extraction (SPE) cartridges or 96-well plates

-

All other chemicals and solvents should be of analytical or higher grade.

Instrumentation

A liquid chromatography system coupled with a triple quadrupole mass spectrometer is required. The following are representative examples of suitable instrumentation:

-

Liquid Chromatograph: Shimadzu Nexera UPLC system or equivalent

-

Mass Spectrometer: SCIEX TQ 6500 or equivalent, equipped with an electrospray ionization (ESI) source[11]

Standard Solutions Preparation

-

Primary Stock Solutions (100 µg/mL): Accurately weigh and dissolve the reference standards of this compound, Donepezil, and the Internal Standard in methanol to obtain individual stock solutions of 100 µg/mL.[8]

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solutions with a suitable solvent (e.g., methanol or methanol:water mixture). These will be used to spike into blank plasma to create calibration standards and quality control samples.

Sample Preparation

Several methods can be employed for the extraction of this compound from plasma, including solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation (PPT). SPE is a commonly used technique that provides good sample cleanup.[7][8][9]

Solid-Phase Extraction (SPE) Protocol:

-

Conditioning: Condition the SPE cartridges with methanol followed by deionized water.

-

Sample Loading: To 200 µL of human plasma, add a known amount of the Internal Standard solution. Vortex briefly. Load the sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

-

Elution: Elute the analytes from the cartridge using an appropriate elution solvent (e.g., methanol or acetonitrile).

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100-200 µL) of the mobile phase.[6] Vortex to ensure complete dissolution.

-

Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is typically used (e.g., Cadenza CD-C18, Kinetex C18).[7][11]

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or 2 mM ammonium acetate) and an organic phase (e.g., acetonitrile or methanol) is common.[11]

-

Flow Rate: A flow rate in the range of 0.25 - 1.0 mL/min is generally employed.[6][11]

-

Column Temperature: Maintain the column at a constant temperature, for example, 40°C.[12]

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode is generally used.[7][8]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions: The specific precursor-to-product ion transitions for this compound and the internal standard need to be optimized. For Donepezil, a common transition is m/z 380.2 -> 91.2.[12] The mass of this compound is 16 mass units higher than Donepezil, suggesting a precursor ion around m/z 396.2.[13]

Quantitative Data Summary

The following tables summarize the quantitative parameters reported in various studies for the analysis of this compound.

Table 1: Linearity and Quantification Limits

| Analyte | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |

| This compound (M6) | 0.2 - 40 | 0.2 | [7][8][9] |

| Donepezil | 0.5 - 100 | 0.5 | [7][8][9] |

| Donepezil | 1 - 200 | 1 | [11] |

| This compound | 10 - 100 | 0.1 - 0.3 (fluorescent detection) | [6] |

Table 2: Precision and Accuracy

| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |

| This compound (M6) | Not Specified | Within acceptance criteria | Within acceptance criteria | Within acceptance criteria | [7][8] |

| Donepezil | Not Specified | < 10.2 | < 10.2 | -2.3 to +2.8 | [10] |

| This compound | Not Specified | 3.2 - 12.6 | Not Specified | 1.3 - 13.3 | [6] |

Conclusion

The LC-MS/MS method described in this application note provides a sensitive, selective, and reliable approach for the quantification of this compound in human plasma. The detailed protocol for sample preparation and instrumental analysis, along with the summarized quantitative data, offers a valuable resource for researchers, scientists, and drug development professionals involved in the study of Donepezil metabolism and pharmacokinetics. The method is suitable for therapeutic drug monitoring and can aid in understanding the contribution of metabolites to the overall clinical effects of Donepezil.[6]

References

- 1. youtube.com [youtube.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. ClinPGx [clinpgx.org]

- 4. Metabolism and elimination of 14C-donepezil in healthy volunteers: a single-dose study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Monitoring Plasma Levels of Donepezil, 5-O-Desmethyl-Donepezil, 6-O-Desmethyl-Donepezil, and Donepezil-N-Oxide by a Novel HPLC Method in Patients With Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Simultaneous Determination of Donepezil and Its Three Metabolites in Human Plasma Using LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Development of a Rapid LC-MS/MS Method for Simultaneous Quantification of Donepezil and Tadalafil in Rat Plasma: Its Application in a Pharmacokinetic Interaction Study after Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.plos.org [journals.plos.org]

- 13. researchgate.net [researchgate.net]

Solid-phase extraction of Donepezil N-oxide from biological samples

An Application Note on the Solid-Phase Extraction of Donepezil N-oxide from Biological Samples

Introduction

Donepezil is a reversible inhibitor of the enzyme acetylcholinesterase that is widely prescribed for the management of Alzheimer's disease.[1] The therapeutic efficacy and potential side effects of Donepezil are influenced by its metabolism in the body. Donepezil undergoes extensive hepatic metabolism, primarily through the cytochrome P450 isoenzymes CYP3A4 and CYP2D6, leading to several metabolites.[1] One of these is this compound (M6), formed through the N-oxidation pathway.[2][3] Accurate quantification of Donepezil and its metabolites, such as this compound, in biological matrices like plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development.

Solid-phase extraction (SPE) is a highly effective and widely used sample preparation technique in bioanalysis. It offers significant advantages over traditional liquid-liquid extraction, including higher analyte recovery, reduced solvent consumption, and the potential for automation.[2] This application note provides a detailed protocol for the solid-phase extraction of this compound from human plasma using a polymeric reversed-phase SPE sorbent, based on a validated LC-MS/MS method.

Metabolic Pathway of Donepezil

Donepezil is metabolized through several pathways, including O-demethylation, hydroxylation, and N-oxidation. The N-oxidation pathway leads to the formation of this compound, a significant metabolite.[2][3]

Caption: Metabolic pathway of Donepezil to this compound.

Experimental Protocol: Solid-Phase Extraction of this compound

This protocol is adapted from a validated method for the simultaneous determination of Donepezil and its metabolites in human plasma.[2]

Materials:

-

SPE Cartridge: Oasis HLB (30 mg/1 mL)

-

Biological Sample: 100 µL human plasma

-

Internal Standard (IS) Solution: An analog of Donepezil (e.g., 50 ng/mL)

-

Reagents:

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Nitrogen gas

-

Instrumentation:

-

Centrifuge

-

SPE vacuum manifold or positive pressure processor

-

Sample concentrator (e.g., nitrogen evaporator)

Protocol Workflow:

Caption: Workflow for the solid-phase extraction of this compound.

Detailed Steps:

-

Sample Pre-treatment:

-

To a 100 µL aliquot of human plasma, add 10 µL of the internal standard solution.[2]

-

Vortex the sample gently.

-

-

SPE Cartridge Conditioning:

-

Place the Oasis HLB (30 mg/1 mL) cartridges onto the SPE manifold.

-

Condition the cartridges by passing 1 mL of methanol through the sorbent.[2]

-

-

SPE Cartridge Equilibration:

-

Equilibrate the cartridges by passing 1 mL of water through the sorbent. Do not allow the sorbent to dry.[2]

-

-

Sample Loading:

-

Load the pre-treated plasma sample onto the conditioned and equilibrated SPE cartridge.

-

Apply a gentle vacuum or pressure to pass the sample through the sorbent at a consistent flow rate. A centrifugation at 20 x g for 3 minutes can also be used for this step.[2]

-

-

Washing:

-

Elution:

-

Elute the analytes (this compound and internal standard) from the cartridge by passing 1 mL of methanol through the sorbent.[2]

-

Collect the eluate in a clean collection tube.

-

-

Dry-down and Reconstitution:

Quantitative Data and Method Performance

The described solid-phase extraction protocol, when coupled with a validated LC-MS/MS method, demonstrates excellent performance for the quantification of this compound in human plasma.[2] A summary of the reported performance characteristics is provided below.

| Parameter | This compound (M6) |

| Linearity Range | 0.2 - 40 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL |

| Extraction Recovery | Consistent |

| Matrix Effects | Minimal |

| Intra-batch Precision (%RSD) | Within acceptance criteria |

| Inter-batch Precision (%RSD) | Within acceptance criteria |

| Intra-batch Accuracy (%RE) | Within acceptance criteria |

| Inter-batch Accuracy (%RE) | Within acceptance criteria |

| Analyte Stability (at -20°C) | At least 184 days |

Data sourced from Mano et al. (2016).[2][3]

Conclusion

This application note details a robust and reliable solid-phase extraction protocol for the isolation of this compound from human plasma. The use of Oasis HLB SPE cartridges provides a clean extract with high, reproducible recovery and minimal matrix effects, making it suitable for sensitive and accurate quantification by LC-MS/MS. This method is ideal for researchers, scientists, and drug development professionals engaged in pharmacokinetic and metabolic studies of Donepezil.

References

Application Note and Experimental Protocol: Studying the Kinetics of Donepezil N-oxide Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Donepezil is a reversible inhibitor of the enzyme acetylcholinesterase that is widely used for the treatment of Alzheimer's disease. The metabolism of Donepezil is complex, involving several pathways, including O-demethylation, hydroxylation, N-debenzylation, and N-oxidation.[1][2][3][4] The N-oxidation of the piperidine ring of Donepezil results in the formation of Donepezil N-oxide, a notable metabolite.[1][2] Understanding the kinetics of this compound formation is crucial for a comprehensive characterization of Donepezil's metabolic profile, which can have implications for drug-drug interactions and inter-individual variability in patient response.

This document provides a detailed experimental protocol for studying the in vitro kinetics of this compound formation, including methodologies for determining key kinetic parameters (Km and Vmax), identifying the contributing enzyme families (CYP vs. FMO), and quantifying the metabolite using high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway of Donepezil N-Oxidation

Donepezil undergoes metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6.[5][6] One of the identified metabolic pathways is the N-oxidation of the piperidine nitrogen to form this compound.[1][2]

Figure 1. Metabolic pathway of Donepezil N-oxidation.

Experimental Protocols

In Vitro Incubation for Enzyme Kinetics (Km and Vmax Determination)

This protocol outlines the procedure for determining the Michaelis-Menten kinetic parameters (Km and Vmax) for the formation of this compound in human liver microsomes.

Materials:

-

Donepezil hydrochloride (analytical standard)

-

This compound (analytical standard)

-

Pooled Human Liver Microsomes (HLMs)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Magnesium chloride (MgCl2)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Internal Standard (IS) for LC-MS/MS analysis (e.g., a structurally similar compound not present in the incubation mixture)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of Donepezil in a suitable solvent (e.g., DMSO or methanol) and serially dilute to create a range of working solutions. The final concentration of the organic solvent in the incubation mixture should be less than 1%.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Prepare a stock solution of the internal standard in methanol.

-

-

Incubation:

-

On ice, prepare incubation mixtures in microcentrifuge tubes containing potassium phosphate buffer, MgCl2, and human liver microsomes (final protein concentration typically 0.2-1.0 mg/mL).[1]

-

Add the Donepezil working solutions to the incubation mixtures to achieve a range of final substrate concentrations (e.g., 0.5 - 200 µM). A preliminary experiment may be required to determine the optimal concentration range that brackets the Km value.

-

Pre-incubate the mixtures for 5 minutes at 37°C in a shaking water bath.

-

Initiate the enzymatic reaction by adding the pre-warmed NADPH regenerating system.

-

Incubate at 37°C with gentle agitation for a predetermined time (e.g., 10, 20, 30 minutes). The incubation time should be within the linear range of metabolite formation, which should be determined in preliminary experiments.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.[1]

-

-

Sample Processing:

-

Vortex the terminated incubation mixtures and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to precipitate the proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

-

Data Analysis:

-

Quantify the concentration of this compound in each sample using a validated LC-MS/MS method (see Protocol 3).

-

Calculate the rate of formation of this compound (pmol/min/mg protein).

-

Plot the reaction velocity (v) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation (v = Vmax * [S] / (Km + [S])) using non-linear regression analysis to determine the Km and Vmax values.

Figure 2. Workflow for enzyme kinetics determination.

Protocol for Differentiating CYP and FMO Activity

This protocol helps to distinguish the relative contributions of Cytochrome P450 (CYP) enzymes and Flavin-containing Monooxygenases (FMOs) to the N-oxidation of Donepezil.

Methods:

-

Selective Inhibition:

-

Perform incubations as described in Protocol 1, but include selective chemical inhibitors for CYPs. For example, use ketoconazole or troleandomycin as a potent inhibitor of CYP3A4. A significant decrease in the formation of this compound in the presence of the inhibitor suggests the involvement of that CYP isoform.

-

-

Heat Inactivation of FMOs:

-

FMOs are generally more heat-labile than CYPs. Pre-incubate human liver microsomes at 45-50°C for a short period (e.g., 5-10 minutes) before adding the substrate and cofactors. A substantial reduction in N-oxide formation after heat treatment, with minimal effect on a known CYP-mediated reaction (e.g., testosterone 6β-hydroxylation), indicates the involvement of FMOs.

-

-

pH Optimum:

-

CYP enzymes generally have an optimal pH around 7.4, while FMOs often exhibit higher activity at a more alkaline pH (8.5-9.5). Conduct incubations at different pH values to observe the effect on this compound formation.

-

Data Presentation:

| Condition | This compound Formation Rate (pmol/min/mg protein) | % Inhibition/Activity |

| Control (no inhibitor) | Value | 100% |

| + Ketoconazole (CYP3A4 inhibitor) | Value | Calculate |

| Heat-inactivated Microsomes | Value | Calculate |

| pH 7.4 | Value | 100% |

| pH 9.0 | Value | Calculate |

LC-MS/MS Method for Quantification of this compound

This protocol provides a general framework for the quantification of this compound in in vitro incubation samples. Method optimization and validation are essential.

Instrumentation:

-

A High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).[2]

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[2]

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 40°C.[2]

-

Injection Volume: 5-10 µL.

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Donepezil: The precursor ion [M+H]+ is m/z 380.2. A common product ion is m/z 91.2.

-

This compound: The precursor ion [M+H]+ would be approximately m/z 396.2. Product ions would need to be determined by direct infusion of a standard.

-

Internal Standard: To be determined based on the selected IS.

-

-

Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

Method Validation:

The analytical method should be validated for linearity, accuracy, precision, selectivity, recovery, and matrix effects according to regulatory guidelines.

Data Presentation:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Donepezil | 380.2 | 91.2 | Optimize |

| This compound | ~396.2 | Determine | Optimize |

| Internal Standard | Determine | Determine | Optimize |

Summary of Quantitative Data

The following table should be used to summarize the empirically determined kinetic parameters for this compound formation.

| Enzyme Source | Km (µM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (Vmax/Km) (µL/min/mg protein) |

| Pooled Human Liver Microsomes | Determine experimentally | Determine experimentally | Calculate |

| Recombinant CYP3A4 | Determine experimentally | Determine experimentally | Calculate |

| Recombinant FMOs | Determine experimentally | Determine experimentally | Calculate |

Conclusion

This application note provides a comprehensive set of protocols for investigating the kinetics of this compound formation. By following these methodologies, researchers can obtain valuable data on the enzymatic processes involved in this specific metabolic pathway of Donepezil. Such information is essential for a complete understanding of the drug's disposition and for predicting potential drug-drug interactions, contributing to the safer and more effective use of this important therapeutic agent.

References

- 1. In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. Metabolic Activation and Cytotoxicity of Donepezil Induced by CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Laboratory Synthesis and Purification of Donepezil N-oxide

Introduction

Donepezil N-oxide is a primary active metabolite of Donepezil, a widely prescribed acetylcholinesterase inhibitor for the treatment of Alzheimer's disease.[1][2] In the body, Donepezil is metabolized by cytochrome P450 isoenzymes (CYP2D6 and CYP3A4) through several pathways, including O-dealkylation, hydroxylation, and N-oxidation, to form its metabolites.[3][4] this compound itself exhibits pharmacological activity, inhibiting cholinesterase and making it a compound of interest for further research.[1][5] These application notes provide detailed protocols for the chemical synthesis and purification of this compound for laboratory and research use, enabling scientists to produce this metabolite for analytical, pharmacological, and drug development studies.

Physicochemical and Analytical Data

A summary of the key physicochemical properties and analytical reference data for this compound is provided below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 120013-84-5 | [6][7] |

| Molecular Formula | C₂₄H₂₉NO₄ | [7] |

| Molecular Weight | 395.5 g/mol | [1][7] |

| Chemical Name | (RS)-2-[(1-Benzyl-4-piperidyl)methyl]-5,6-dimethoxy-1-indanone N-Oxide | [2] |

| Appearance | Brown semisolid product (crude) | [8] |

| Solubility | Slightly soluble in Chloroform and Methanol | [1] |

| Storage | -20°C | [1] |

| Stability | ≥ 4 years (at -20°C) |[1] |

Metabolic Pathway of Donepezil

Donepezil undergoes extensive hepatic metabolism to form several metabolites. The primary pathways include O-dealkylation, hydroxylation, hydrolysis, and N-oxidation. The N-oxidation pathway leads to the formation of this compound.

Caption: Metabolic pathways of Donepezil, highlighting N-oxidation.

Experimental Protocols: Synthesis of this compound

Two common methods for the laboratory synthesis of this compound are detailed below.

Protocol 1: Synthesis using m-Chloroperoxybenzoic Acid (mCPBA)

This protocol is adapted from a method used to prepare this compound as a potential degradant for impurity profiling.[9]

Materials:

-

Donepezil Hydrochloride

-

m-Chloroperoxybenzoic acid (mCPBA)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (Aq. solution)

-

Deionized water

-

Anhydrous sodium sulfate

-

Round bottom flask, magnetic stirrer, ice bath

Procedure:

-

Dissolve Donepezil in a suitable organic solvent such as Dichloromethane (DCM) in a round-bottom flask.

-

Cool the solution to 0-5°C using an ice bath.

-

Slowly add m-Chloroperoxybenzoic acid (mCPBA) to the cooled solution while stirring.

-

Continue stirring the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer with an aqueous sodium bicarbonate solution to quench and remove excess mCPBA and the resulting m-chlorobenzoic acid.

-

Perform a subsequent wash with deionized water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.[9]

Protocol 2: Synthesis using Hydrogen Peroxide and Formic Acid

This method provides an alternative route for the N-oxidation of Donepezil.[5][8]

Materials:

-

Donepezil Hydrochloride

-

Hydrogen peroxide (H₂O₂)

-

Formic acid

-

Round bottom flask, magnetic stirrer

Procedure:

-

In a round bottom flask, dissolve Donepezil in formic acid at room temperature.

-

To this solution, add hydrogen peroxide dropwise while stirring.

-

Continue to stir the reaction mixture at room temperature. The reaction progress can be monitored by UV spectrophotometry (λmax= 268 nm) or HPLC until a new product peak appears and the starting material is consumed.[5][8]

-

Upon completion, the reaction mixture contains the crude this compound, which appears as a brown semisolid product.[8] Further workup and purification are required.

Experimental Workflow: Synthesis and Purification

The overall workflow from starting material to purified product involves synthesis, reaction workup, purification, and analytical confirmation.

Caption: General workflow for this compound synthesis and purification.

Purification Protocol: Column Chromatography

Purification of the crude product is essential to isolate this compound with high purity for laboratory use.

Materials:

-

Crude this compound

-

Silica gel (for column chromatography)

-

Appropriate solvent system (e.g., Hexane:Ethyl Acetate or Dichloromethane:Methanol gradients)

-

Glass column, collection tubes

Procedure:

-

Prepare a silica gel slurry in the initial, least polar mobile phase solvent.

-

Pack the chromatography column with the silica gel slurry.

-

Dissolve the crude this compound product in a minimal amount of the appropriate solvent.

-

Load the dissolved sample onto the top of the silica gel column.

-

Elute the column with the chosen solvent system. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective.

-

Collect fractions and monitor them by TLC to identify those containing the desired this compound.

-

Combine the pure fractions and concentrate the solvent under reduced pressure to obtain the purified this compound.[9]

-

Confirm the purity of the final product using HPLC. A chromatographic purity of over 98% can be achieved with this method.[9]

Analytical Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Table 2: HPLC Method Parameters for Purity Analysis

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Column | Inertsil C8-3v (150mm x 4.6mm), 3µm | X-Terra, RP8 |

| Mobile Phase A | 0.1M Phosphate Buffer (pH 2.8) : Methanol (90:10 v/v) | 1% Acetic Acid |

| Mobile Phase B | 0.1M Phosphate Buffer (pH 2.8) : ACN : Methanol (20:20:60 v/v) | Acetonitrile |

| Elution | Gradient | Isocratic (ACN 85% : 1% Acetic Acid 15%) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 215 nm | Photometric and Fluorimetric |

| Column Temp. | 30°C | Not Specified |

Table 3: Representative Quantitative Data

| Analysis | Result | Description | Reference |

|---|---|---|---|

| Chromatographic Purity | 98.9% | Purity of this compound isolated via column chromatography. | [9] |

| Mass Spectrometry (ESI-MS) | m/z 396.6 [M+H]⁺ | Confirms the addition of one oxygen atom (16 amu) to Donepezil (MW 379.5). | [9] |

| ¹H NMR | Consistent Proton Resonances | The number of proton resonances is the same as in the parent Donepezil molecule. | [9] |

| Biological Activity | 45.54% Inhibition | Inhibition of erythrocyte cholinesterase activity at a 20 µM concentration. |[8] |

Summary

These protocols provide a comprehensive guide for the synthesis, purification, and characterization of this compound for research applications. Adherence to these methods allows for the reliable production of this key metabolite, facilitating further studies into its pharmacology and role in the overall therapeutic profile of Donepezil. Researchers should always follow appropriate laboratory safety procedures when handling the chemicals and reagents described.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | 120013-84-5 [chemicea.com]

- 3. In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Donepezil | C24H29NO3 | CID 3152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. glppharmastandards.com [glppharmastandards.com]

- 7. schd-shimadzu.com [schd-shimadzu.com]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 9. researchgate.net [researchgate.net]

- 10. Monitoring Plasma Levels of Donepezil, 5-O-Desmethyl-Donepezil, 6-O-Desmethyl-Donepezil, and Donepezil-N-Oxide by a Novel HPLC Method in Patients With Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Troubleshooting low recovery of Donepezil N-oxide during extraction

Welcome to the technical support center for troubleshooting issues related to the extraction of Donepezil N-oxide. This guide provides detailed answers to frequently asked questions, experimental protocols, and visual workflows to help you optimize your recovery rates.

Frequently Asked Questions (FAQs)

General Troubleshooting

Q1: My recovery of this compound is consistently low. What is the first step I should take to troubleshoot this?

A1: The most critical first step is to perform a mass balance study to determine where the analyte is being lost.[1] This involves collecting and analyzing every fraction from your extraction process:

-

The original sample (before extraction)

-

The sample flow-through after loading (for SPE) or the aqueous layer post-extraction (for LLE)

-

Each wash fraction

-

Each elution fraction

Analyzing these fractions will pinpoint the specific step where this compound is being lost, allowing you to focus your troubleshooting efforts.[1][2]

Q2: Could the this compound be degrading during my extraction procedure?

A2: Yes, degradation is a potential cause for low recovery. This compound is known to be hygroscopic and can be unstable at higher temperatures.[3] Its parent compound, Donepezil, shows reduced stability in alkaline conditions and can degrade under oxidative stress.[][5] Consider the following:

-

Temperature: Avoid high temperatures during solvent evaporation steps.

-

pH: Be aware that extreme pH values, especially alkaline conditions, may lead to degradation.[]

-

Oxidation: If using solvents prone to peroxide formation or if the sample is exposed to air for extended periods, consider using antioxidants or performing the extraction under an inert atmosphere (e.g., nitrogen gas).[6]

Liquid-Liquid Extraction (LLE) Specific Issues

Q3: I'm performing a liquid-liquid extraction, but an emulsion is forming between the aqueous and organic layers. How can I resolve this and improve my recovery?

A3: Emulsion formation is a common issue in LLE, often caused by high concentrations of lipids or proteins in the sample matrix or by overly vigorous shaking.[7][8] An emulsion can trap your analyte, leading to poor recovery.[7]

To prevent emulsions:

-

Use gentle, swirling motions to mix the phases instead of vigorous shaking. This increases the surface area for extraction without high agitation.[7]

To break an existing emulsion:

-

Add Salt: Introduce a small amount of brine or a saturated salt solution (salting out). This increases the ionic strength of the aqueous layer, which can force the separation of the layers.[7]

-

Centrifugation: Spinning the sample in a centrifuge can help compact the emulsion layer and break it.[7]

-

Filtration: Pass the mixture through a phase separation filter paper.[7]

Q4: My recovery is low even without emulsion formation. What other LLE parameters should I check?

A4: Several factors can lead to poor LLE recovery:

-